5-Cyclobutyl-1,2-oxazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-cyclobutyl-1,2-oxazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7-4-6(10-9-7)5-2-1-3-5/h4-5H,1-3H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOVUPVTBPQNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229454-63-0 | |
| Record name | 5-cyclobutyl-1,2-oxazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Chemistry of 5 Cyclobutyl 1,2 Oxazol 3 Amine: Methodological Advancements and Strategic Design
Retrosynthetic Analysis of 5-Cyclobutyl-1,2-oxazol-3-amine
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.
Identification of Key Disconnections
The primary disconnections for this compound involve breaking the C-N bond of the amine and the C-C and C-O bonds of the oxazole (B20620) ring. A logical retrosynthetic approach would first disconnect the 3-amino group, leading to a 3-halo-5-cyclobutyl-1,2-oxazole intermediate. This is a common strategy as the amine can be introduced late in the synthesis via nucleophilic substitution.
Further disconnection of the 1,2-oxazole ring itself suggests two main pathways. One involves a [3+2] cycloaddition reaction, where the ring is formed from a three-atom component (like a nitrile oxide) and a two-atom component (an alkyne). The other key disconnection breaks the N-O bond and a C-C bond, pointing towards a condensation reaction between a β-dicarbonyl compound or its equivalent and a source of hydroxylamine (B1172632).
Strategic Precursors and Building Blocks
Based on the disconnections, the key strategic precursors for the synthesis of this compound include:
Cyclobutyl-containing building blocks: Cyclobutylacetylene or a cyclobutyl-substituted β-ketoester would be crucial for introducing the C5-cyclobutyl group. For instance, cyclobutylacetylene can serve as the two-carbon component in a cycloaddition reaction.
Nitrile oxides or their precursors: For the [3+2] cycloaddition approach, a nitrile oxide is required. These are typically generated in situ from aldoximes using oxidizing agents.
Hydroxylamine: This is a fundamental building block for many isoxazole (B147169) syntheses, particularly in condensation reactions with β-dicarbonyl compounds.
Aminating agents: Ammonia (B1221849) or a protected amine source is necessary for the final step of introducing the 3-amino group.
Established Synthetic Pathways for 1,2-Oxazole Derivatives
The synthesis of the 1,2-oxazole core is well-established, with several reliable methods available.
Ring-Forming Reactions: Cyclization and Cycloaddition Approaches
The formation of the 1,2-oxazole ring can be achieved through various cyclization and cycloaddition reactions. nanobioletters.com
[3+2] Cycloaddition: The reaction of nitrile oxides with alkynes is a classic and highly effective method for synthesizing 3,5-disubstituted isoxazoles. nanobioletters.comrsc.org The nitrile oxide can be generated in situ from the corresponding aldoxime using reagents like N-chlorosuccinimide (NCS) or chloramine-T. The regioselectivity of this reaction is a key consideration.
Condensation of β-Dicarbonyl Compounds with Hydroxylamine: The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a traditional and widely used method for preparing isoxazoles. nih.gov The regiochemical outcome, determining whether the 3- or 5-substituted isomer is formed, depends on the reaction conditions, particularly the pH. organic-chemistry.org For instance, the synthesis of 3-isoxazolols can be achieved from β-keto esters and hydroxylamine, though this can sometimes lead to the formation of the isomeric 5-isoxazolone as a byproduct. nih.gov
Electrophilic Cyclization: The reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl), iodine (I2), or bromine (Br2) can lead to the formation of 3,5-disubstituted 4-haloisoxazoles under mild conditions. organic-chemistry.org This method offers good yields and accommodates a variety of substituents. organic-chemistry.org
From Propargylic Alcohols: An efficient approach involves the reaction of propargylic alcohols with a protected hydroxylamine, followed by a cyclization step to yield 3,5-disubstituted isoxazoles. nih.gov
Functional Group Interconversions Leading to the Amine Moiety
Once the 1,2-oxazole ring is constructed, the introduction of the 3-amino group is typically achieved through functional group interconversion.
Nucleophilic Substitution of a Halogen: A common strategy involves the synthesis of a 3-halo-1,2-oxazole intermediate. The halogen, usually chlorine or bromine, can then be displaced by an amine nucleophile to form the desired 3-amino-1,2-oxazole. researchgate.net For example, 3-bromoisoxazolines can react with amines in the presence of a base to yield 3-aminoisoxazolines, which are then oxidized to the corresponding 3-aminoisoxazoles. researchgate.net
Reduction of a Nitro Group: If a 3-nitro-1,2-oxazole is synthesized, the nitro group can be reduced to an amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation.
From 3-Isoxazolols: 3-Isoxazolols can be converted to 3-amino-isoxazoles. This can involve conversion of the hydroxyl group to a better leaving group, followed by nucleophilic substitution with an amine.
Specific Synthetic Methodologies for this compound
While a specific, detailed synthesis of this compound is not extensively reported in the provided search results, a plausible synthetic route can be constructed based on the established methodologies for analogous compounds.
A likely synthetic strategy would involve the following steps:
Synthesis of a Cyclobutyl-Containing Precursor: The synthesis would commence with the preparation of a suitable cyclobutyl-substituted starting material. For a cycloaddition approach, this would be cyclobutylacetylene . For a condensation approach, a β-ketoester such as ethyl 3-cyclobutyl-3-oxopropanoate would be required.
Formation of the 1,2-Oxazole Ring:
Via Cycloaddition: Cyclobutylacetylene would be reacted with a nitrile oxide precursor, such as formaldoxime, which would be converted to fulminic acid (the simplest nitrile oxide) in situ. This [3+2] cycloaddition would yield 5-cyclobutyl-1,2-oxazole .
Via Condensation: Ethyl 3-cyclobutyl-3-oxopropanoate would be condensed with hydroxylamine. Careful control of the reaction pH would be necessary to favor the formation of the desired 5-cyclobutyl-3-hydroxy-1,2-oxazole over the isomeric 3-cyclobutyl-5-oxo-4,5-dihydro-1,2-oxazole.
Introduction of the Amine Group:
Following the cycloaddition route, the resulting 5-cyclobutyl-1,2-oxazole would need to be halogenated at the 3-position, for example, using a strong base like n-butyllithium followed by a halogen source (e.g., CBr4 or I2) to give 3-bromo-5-cyclobutyl-1,2-oxazole . Subsequent nucleophilic aromatic substitution with ammonia or a protected amine would yield This compound .
Following the condensation route, the 3-hydroxy-1,2-oxazole would be converted to a 3-halo derivative, for instance, by treatment with a halogenating agent like phosphorus oxybromide. The resulting 3-bromo-5-cyclobutyl-1,2-oxazole would then be reacted with an amine source as described above.
Synthesis from Beta-Keto Esters and Hydroxylamine Derivatives
The reaction of β-dicarbonyl compounds with hydroxylamine is a fundamental and widely employed method for the construction of the isoxazole ring. nih.govyoutube.com In the context of this compound, a plausible synthetic route involves the cyclocondensation of a cyclobutyl-substituted β-keto ester with a suitable hydroxylamine derivative. A general scheme for this transformation is the reaction of a β-keto ester with hydroxylamine, which can lead to the formation of isoxazolones. nih.gov
A related and highly relevant method involves the treatment of β-ketonitriles with hydroxylamine. This approach directly yields 3-aminoisoxazoles, making it a more direct strategy for accessing the target compound. nih.gov The synthesis would commence with a cyclobutyl-substituted β-ketonitrile, which upon reaction with hydroxylamine, would undergo cyclization to form this compound.
Furthermore, a versatile three-step procedure has been developed for the synthesis of 5-substituted 3-isoxazolols from carboxylic acid derivatives via N,O-diBoc-protected β-keto hydroxamic acids. nih.gov While this method yields a hydroxyl group at the 3-position, it highlights the utility of β-keto intermediates derived from carboxylic acids in the formation of the isoxazole core.
A novel two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles has also been described, starting from 3-bromoisoxazolines which are readily available. These intermediates react with amines in the presence of a base to afford 3-aminoisoxazolines, which are then oxidized to the corresponding 3-aminoisoxazoles in high yields. acs.orgresearchgate.net
One-Pot Synthesis Strategies
One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. scirp.orgscispace.com For the synthesis of this compound, several MCR strategies developed for related isoxazole structures can be envisioned.
A one-pot, three-component reaction of β-oxo dithioesters, amines, and hydroxylamine in refluxing ethanol (B145695) has been reported to afford 5-substituted 3-aminoisoxazoles. nih.gov This method proceeds through an in-situ generated β-oxo thioamide intermediate. Adapting this for the target molecule would involve a cyclobutyl-substituted β-oxo dithioester.
Another relevant MCR is the three-component domino reaction of 3-amino-5-methylisoxazole, mercaptoacetic acid, and various substituted aromatic aldehydes, catalyzed by p-toluenesulfonic acid (PTSA), to yield complex isoxazole-fused heterocycles. scirp.org While the final product is different, this demonstrates the utility of substituted 3-aminoisoxazoles as building blocks in MCRs.
The use of fruit juices, such as those from Cocos nucifera L., Solanum lycopersicum L., and Citrus limetta, as natural acid catalysts has been demonstrated in the one-pot, three-component synthesis of isoxazole derivatives from substituted aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride. scispace.com This eco-friendly approach offers high yields and mild reaction conditions.
A one-pot synthesis of fully substituted oxazol-2-amines has been developed via a Staudinger/Aza-Wittig/isomerization reaction sequence, which has been applied to the synthesis of 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones. researchgate.net This indicates that one-pot methodologies are indeed applicable for the construction of cyclobutyl-substituted oxazole rings.
Additionally, a facile one-pot synthesis of 2,3,5-substituted 1,2,4-oxadiazolines from nitriles and N-alkylhydroxylamines in aqueous solution has been reported, proceeding through consecutive Michael additions to electron-deficient alkynes. nih.gov
Catalytic Approaches in this compound Synthesis
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Several catalytic systems have been developed for the synthesis of oxazole and isoxazole derivatives, which could be applied to the preparation of this compound.
Iridium(III) catalysis has been employed for the one-pot synthesis of 1,2-disubstituted benzimidazoles from imidamides and sulfonyl azides, showcasing the potential of transition metals in facilitating C-H activation and annulation reactions to form nitrogen-containing heterocycles. acs.org
A study on the multicomponent reaction of 5-amino-3-methylisoxazole, salicylaldehyde, and N-aryl-3-oxobutanamides highlighted the influence of Lewis acid catalysts, such as Sc(OTf)₃ and Yb(OTf)₃, in directing the reaction towards specific heterocyclic scaffolds. beilstein-journals.org This demonstrates the potential for catalytic control in reactions involving 3-aminoisoxazole (B106053) precursors.
The synthesis of isoxazol-5-one derivatives has been achieved using an amine-functionalized cellulose (B213188) as a heterogeneous catalyst. mdpi.com This reusable, biodegradable catalyst promotes the reaction of aldehydes, hydroxylamine hydrochloride, and β-keto esters, aligning with the principles of green chemistry.
The following table summarizes the effect of different catalysts on the yield of a model multicomponent reaction for the synthesis of a substituted chroman-3-carboxamide from 5-amino-3-methylisoxazole, salicylaldehyde, and N-(2-methoxyphenyl)-3-oxobutanamide. beilstein-journals.org
| Catalyst | Catalyst Amount (mol%) | Product Yield (%) |
| Sc(OTf)₃ | 2 | 27 |
| Sc(OTf)₃ | 5 | 62 |
| Sc(OTf)₃ | 10 | 58 |
| Sc(OTf)₃ | 15 | 38 |
| Yb(OTf)₃ | 5 | 45 |
| In(OTf)₃ | 5 | 33 |
| Bi(OTf)₃ | 5 | 25 |
| Ce(OTf)₃ | 5 | 15 |
| La(OTf)₃ | 5 | 12 |
Data from a study on a related multicomponent reaction. beilstein-journals.org
Optimization of Reaction Conditions and Yields
The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and waste. Key parameters include solvent, temperature, reagent stoichiometry, and concentration.
The choice of solvent can significantly influence the reaction rate, selectivity, and yield. For the synthesis of isoxazole derivatives, a range of solvents has been employed, from polar protic solvents like ethanol and water to aprotic solvents like acetonitrile (B52724) and DMF. nih.govscirp.org In some cases, solvent-free conditions or the use of deep eutectic solvents (DESs) have been explored as greener alternatives. scirp.orgbeilstein-journals.org
Temperature control is also critical. While some reactions proceed efficiently at room temperature, others require heating to overcome activation barriers and drive the reaction to completion. scirp.orgbeilstein-journals.org For instance, in the three-component heterocyclization of 5-amino-3-methylisoxazole, salicylaldehyde, and an N-aryl-3-oxobutanamide, refluxing in high boiling solvents like n-butanol, DMF, or DMSO led to resinification, while ultrasonic activation at room temperature provided the desired product in good yield. beilstein-journals.org
The following table illustrates the effect of the solvent on the yield of a model reaction for the synthesis of a substituted chroman-3-carboxamide. beilstein-journals.org
| Solvent | Yield (%) |
| Ethanol | 45 |
| Acetonitrile | 38 |
| Dichloromethane | 25 |
| Tetrahydrofuran (B95107) | 15 |
| Toluene | 12 |
| n-Butanol | Resinification |
| DMF | Resinification |
| DMSO | Resinification |
Data from a study on a related multicomponent reaction under ultrasonic irradiation at room temperature for 4 hours. beilstein-journals.org
The stoichiometry of the reactants is a key factor in optimizing the yield of the target compound, particularly in multicomponent reactions where multiple reaction pathways may compete. Careful adjustment of the molar ratios of the starting materials can help to favor the desired reaction pathway and minimize the formation of byproducts.
The concentration of the reactants can also impact the reaction rate and outcome. In some cases, high concentrations may be beneficial for promoting bimolecular or termolecular reactions, while in other cases, lower concentrations may be necessary to control exotherms or prevent side reactions. The optimization of these parameters is typically performed through systematic screening of different stoichiometries and concentrations.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to reduce the environmental impact of chemical processes. rsc.org Key principles include the use of renewable feedstocks, atom economy, the use of safer solvents and reagents, energy efficiency, and the use of catalysis.
In the context of this compound synthesis, several green approaches have been developed for related heterocyclic systems. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and purities in shorter reaction times compared to conventional heating. researchgate.net This has been successfully applied to the synthesis of amido-oxazoles on a solid support, which also facilitates product purification. acs.org
The use of environmentally benign solvents, such as water or deep eutectic solvents (DESs), is another key aspect of green chemistry. scirp.orgbeilstein-journals.org As mentioned previously, fruit juices have even been employed as natural acid catalysts in aqueous media for isoxazole synthesis. scispace.com
Catalytic methods, particularly those using earth-abundant and non-toxic metals, are central to green chemistry as they reduce the need for stoichiometric reagents and minimize waste. researchgate.net The use of a recyclable, amine-functionalized cellulose catalyst for isoxazole synthesis is a prime example of this approach. mdpi.com Multicomponent reactions are inherently atom-economical, a core principle of green chemistry, as they combine multiple starting materials into a single product with high efficiency. enaminestore.com
The following table compares conventional and microwave-assisted synthesis for a series of amido-oxazoles, highlighting the benefits of the green chemistry approach. acs.org
| Method | Reaction Time | Yield (%) |
| Conventional | 3-5 hours | 65-70 |
| Microwave | 6 minutes | 97 |
Data from a comparative study on the synthesis of amido-oxazoles. acs.org
Atom Economy and Reaction Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single vessel to form a product containing substantial portions of all starting materials, are exceptionally efficient. jsynthchem.comacs.org Isocyanide-based MCRs, for example, are a powerful tool for rapidly assembling complex molecules like 5-aminooxazoles. thieme-connect.deacs.org These processes drastically reduce the number of synthetic operations, saving time, solvents, and energy while maximizing the buildup of molecular complexity. acs.org The table below illustrates a conceptual comparison between a traditional linear approach and a modern MCR-based approach for synthesizing a complex heterocyclic amine, highlighting the advantages in efficiency.
Table 1: Conceptual Comparison of Synthetic Approaches
| Metric | Traditional Linear Synthesis | Modern MCR-Based Synthesis | Advantage of MCR |
| Number of Steps | 5 - 8 | 1 - 2 | Reduced operational complexity, time, and resource consumption. |
| Purification Stages | 5 - 8 | 1 - 2 | Significant reduction in solvent waste and potential product loss. |
| Atom Economy | Low | High | Maximizes incorporation of starting materials into the final product. jsynthchem.com |
| Overall Yield | Often Low (<30%) | Moderate to High (>60%) | Higher efficiency leads to better resource utilization. |
| Waste Generation | High | Low | Minimizes environmental impact and disposal costs. |
This table presents a generalized comparison. Specific values can vary based on the exact reaction and substrates used.
Environmentally Benign Reagents and Solvents
The selection of reagents and solvents is a cornerstone of green chemistry, aiming to replace toxic, hazardous, and volatile organic compounds (VOCs) with safer, more sustainable alternatives. numberanalytics.comtsijournals.com The ideal solvent is often considered to be no solvent at all, but when a reaction medium is necessary, water is highly attractive due to its non-toxicity, availability, and safety. numberanalytics.commdpi.com Many heterocyclic syntheses, including multicomponent reactions, can be performed effectively in water, sometimes with enhanced yields. jsynthchem.comscispace.com Other green solvents include bio-derived options like glycerol (B35011) and ethyl lactate, as well as liquid polymers such as polyethylene (B3416737) glycol (PEG), which is non-toxic and biodegradable. mdpi.comcurtin.edu.au
Energy input is another critical factor. Microwave-assisted synthesis has emerged as a powerful green chemistry tool, often dramatically reducing reaction times from hours to minutes and thereby lowering energy consumption. nih.govijpsonline.comacs.org This technique has been successfully applied to the one-pot synthesis of various oxazole derivatives, providing an efficient and economical process. nih.govrsc.org
The choice of catalyst is also crucial. While palladium-based catalysts are highly effective for many cross-coupling reactions, there is a significant push towards using catalysts based on more abundant, less toxic, and cheaper first-row transition metals like iron. longwood.edunih.gov Iron catalysts can be employed in heterogeneous systems, allowing for easy recovery and recycling, and can facilitate reactions in green solvents like PEG. rsc.orgresearchgate.net
A paradigm shift in green synthesis is the use of biocatalysis. Enzymes operate under mild conditions (room temperature and neutral pH) in aqueous media, exhibiting high chemo-, regio-, and stereoselectivity. nih.gov For the synthesis of chiral amines, enzymes like amine dehydrogenases and transaminases offer a green alternative to traditional chemical methods, potentially reducing the need for protecting groups and hazardous reagents. ucsb.edubohrium.com The application of lipases has also been shown to catalyze the formation of C-N bonds in the synthesis of heterocyclic Mannich bases under eco-friendly conditions. nih.gov
Table 2: Environmental Profile of Selected Reagents and Solvents
| Substance | Type | Role in Synthesis | Green Chemistry Considerations |
| Water (H₂O) | Solvent | Reaction Medium | Excellent green solvent: non-toxic, non-flammable, abundant, and inexpensive. tsijournals.commdpi.com |
| Ethanol | Solvent | Reaction Medium | Bio-based, biodegradable, and low toxicity. A preferred alternative to more hazardous organic solvents. |
| Polyethylene Glycol (PEG) | Solvent | Reaction Medium | Non-toxic, biodegradable polymer. Can also act as a catalyst in some reactions. curtin.edu.au |
| Dichloromethane (DCM) | Solvent | Reaction Medium | Halogenated solvent; considered environmentally hazardous and a suspected carcinogen. Use is actively being phased out. numberanalytics.com |
| Iron (Fe) Catalysts | Catalyst | Reaction Promoter | Abundant, low-cost, and significantly less toxic than heavy metals like palladium. longwood.educatalysis.blog |
| Palladium (Pd) Catalysts | Catalyst | Reaction Promoter | Highly efficient but expensive, toxic, and derived from a scarce resource. nih.gov |
| Enzymes (e.g., Lipases, AmDHs) | Biocatalyst | Reaction Promoter | Operate in water at mild temperatures and pH, highly selective, biodegradable, and non-toxic. nih.govucsb.edu |
| Microwave Irradiation | Energy Source | Reaction Activation | Reduces reaction times and energy consumption compared to conventional heating. nih.govijpsonline.com |
Reactivity Profile and Transformational Chemistry of 5 Cyclobutyl 1,2 Oxazol 3 Amine
Chemical Reactivity of the 1,2-Oxazole Ring System
The 1,2-oxazole, or isoxazole (B147169), ring is an aromatic heterocycle containing a nitrogen and an oxygen atom in adjacent positions. researchgate.net This arrangement results in a π-electron system with specific reactivity patterns. The inherent properties of the isoxazole ring, such as the weak N-O bond, make it susceptible to certain transformations, particularly ring-opening reactions under reductive or basic conditions. researchgate.net
Electrophilic aromatic substitution on the oxazole (B20620) ring generally occurs at the C5 position, especially when activating, electron-donating groups are present on the ring. wikipedia.orgnoteskarts.comcopbela.orgtandfonline.comsemanticscholar.org The presence of the amine group at the C3 position and the cyclobutyl group at the C5 position in 5-cyclobutyl-1,2-oxazol-3-amine influences the electron density of the ring and, consequently, its susceptibility to electrophilic attack.
However, the parent oxazole is generally less reactive towards electrophiles compared to other five-membered heterocycles like imidazole. noteskarts.comcopbela.org Reactions such as nitration and sulfonation are often difficult to achieve on an unsubstituted oxazole ring. pharmaguideline.com
The 1,2-oxazole ring is susceptible to nucleophilic attack, which can lead to ring-opening. This reactivity is attributed to the inherent strain and the weak N-O bond within the ring system. researchgate.net The attack can occur at different positions depending on the nature of the nucleophile and the substituents on the ring. For instance, deprotonation at the C5 position can initiate ring cleavage.
The ring-opening of isoxazoles can yield various valuable difunctionalized compounds, such as 1,3-dicarbonyls, enaminoketones, β-amino alcohols, and α,β-unsaturated oximes, making them versatile synthetic intermediates. researchgate.net This susceptibility to ring cleavage under specific conditions, such as in the presence of strong bases or during reduction, is a key feature of isoxazole chemistry. researchgate.net
Reactivity of the Primary Amine Functional Group
The primary amine group at the C3 position of this compound is a key site for a variety of chemical transformations. cymitquimica.comwikipedia.org This functional group allows for the introduction of diverse substituents and the construction of more complex molecular architectures.
The primary amine is readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. masterorganicchemistry.comchemijournal.com This reaction is a fundamental transformation for introducing carbonyl-containing moieties. Similarly, alkylation with alkyl halides introduces alkyl groups to the nitrogen atom. nih.gov Furthermore, arylation reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl bonds, coupling the aminooxazole with various aryl halides. acs.org
Table 1: Examples of Reactions Involving the Primary Amine Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Acylation | Acyl chloride, Anhydride (B1165640) | Amide |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine |
The primary amine can condense with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.net This reaction is often reversible and can be catalyzed by acids or bases. The resulting imines are themselves versatile intermediates for further transformations.
Amide bond formation is a cornerstone of medicinal chemistry. researchgate.net The primary amine of this compound can be coupled with carboxylic acids using various coupling reagents to form amide derivatives. This reaction is widely used to link the aminooxazole core to other molecular fragments. researchgate.net Multicomponent reactions, such as the Ugi reaction, can also be employed to generate complex amide-containing structures in a single step. beilstein-journals.orgresearchgate.net
Transformations Involving the Cyclobutyl Moiety
The cyclobutyl group attached to the C5 position of the oxazole ring can also participate in chemical transformations, although it is generally less reactive than the amine and the oxazole ring itself. The stability of the cyclobutyl ring allows for modifications at other parts of the molecule without its disruption.
Oxidation and Reduction Reactions
The 3-aminoisoxazole (B106053) scaffold can undergo both oxidation and reduction reactions, targeting either the amino substituent or the heterocyclic ring itself.
Oxidation: The primary amino group of this compound is susceptible to oxidation, a common reaction for primary amines. While specific studies on this molecule are not extensively documented, analogous transformations on related 3-aminoisoxazole systems suggest that oxidation can lead to various products depending on the oxidant and reaction conditions. For instance, oxidation of the precursor 3-aminoisoxazolines is a key step in the synthesis of 3-aminoisoxazoles, often achieved with high efficiency. acs.orgnih.govresearchgate.net A common method involves the use of an iodine-mediated oxidation protocol. researchgate.net Oxidation of the aromatic 3-aminoisoxazole could potentially lead to the corresponding nitroso or nitro derivatives, or undergo oxidative coupling reactions.
Reduction: The isoxazole ring is known to be susceptible to reductive cleavage of the weak N-O bond. This transformation is a powerful tool for synthetic chemistry, as it unmasks a β-amino ketone or related functionality. Catalytic hydrogenation is a common method for this purpose. For this compound, this reaction would be expected to cleave the N-O bond, leading to the formation of a β-aminonitrile intermediate after dehydration.
Conversely, the synthesis of 5-aminoisoxazoles can be achieved through the chemoselective reduction of the corresponding 5-nitroisoxazoles. Studies on functionalized 5-nitroisoxazoles have shown that the choice of reducing agent and solvent can significantly influence the outcome. thieme-connect.com For example, reduction with tin(II) chloride (SnCl₂) in ethanol (B145695) typically yields the desired 5-aminoisoxazole, whereas the same reaction in tetrahydrofuran (B95107) (THF) can lead to the formation of N-hydroxylated byproducts. thieme-connect.com This highlights the delicate balance of reactivity within the isoxazole system.
Below is a table summarizing typical reduction conditions for converting a nitroisoxazole to an aminoisoxazole, a reaction that underscores the stability of the amino-functionalized ring under certain reductive conditions.
| Precursor | Reducing System | Solvent | Product | Yield (%) | Reference |
| Methyl 5-nitroisoxazole-3-carboxylate | SnCl₂·2H₂O | Ethanol | Methyl 5-aminoisoxazole-3-carboxylate | 73 | thieme-connect.com |
| tert-Butyl 5-nitroisoxazole-3-carboxylate | SnCl₂·2H₂O | Ethanol | tert-Butyl 5-aminoisoxazole-3-carboxylate | 87 | thieme-connect.com |
| 3-Benzoyl-5-nitroisoxazole | SnCl₂·2H₂O | Ethanol | 3-Benzoyl-5-aminoisoxazole | 95 | thieme-connect.com |
| 3-Acetyl-5-nitroisoxazole | Zn, AcOH | Isopropanol | 3-Acetyl-5-aminoisoxazole | 78 | thieme-connect.com |
This table presents data for the synthesis of 5-aminoisoxazoles from 5-nitroisoxazoles to illustrate the chemical environment the amino-isoxazole scaffold can withstand. The reverse reaction, oxidation of the amino group, is also a potential transformation.
Ring Expansion or Contraction Studies
The isoxazole ring, a strained heterocycle, can participate in various rearrangement and ring-transformation reactions, most notably ring expansion.
Ring Expansion: A significant transformation of the isoxazole scaffold is its rhodium-carbenoid-induced ring expansion to form highly functionalized pyridines. nih.gov This reaction proceeds by reacting an isoxazole with a vinyldiazoacetate in the presence of a rhodium catalyst, such as Rh₂(OAc)₄. The reaction is believed to form a transient rhodium carbenoid which then reacts with the isoxazole. This methodology has been successfully applied to a protected derivative of a 3-aminoisoxazole, demonstrating its potential applicability to this compound (likely requiring N-protection). nih.gov The transformation offers a powerful route to substituted pyridines, which are valuable structures in medicinal chemistry.
The table below illustrates the scope of this one-pot pyridine (B92270) synthesis from various isoxazoles.
| Isoxazole Substrate | Vinyldiazoacetate Partner | Catalyst | Product | Yield (%) | Reference |
| 3,5-Dimethylisoxazole | Methyl 2-diazo-4-phenylbut-3-enoate | Rh₂(OAc)₄ | Methyl 2,4-dimethyl-6-styrylpyridine-3-carboxylate | 89 | nih.gov |
| 5-Methyl-3-phenylisoxazole | Ethyl 2-diazo-3-phenylpropenoate | Rh₂(OAc)₄ | Ethyl 2-methyl-4,6-diphenylpyridine-3-carboxylate | 91 | nih.gov |
| 5-Isobutyl-3-methylisoxazole | Ethyl 2-diazo-3-phenylpropenoate | Rh₂(OAc)₄ | Ethyl 6-isobutyl-2-methyl-4-phenylpyridine-3-carboxylate | 81 | nih.gov |
| 3-(Boc-aminomethyl)-5-methylisoxazole | Ethyl 2-diazo-3-phenylpropenoate | Rh₂(OAc)₄ | Ethyl 2-(Boc-aminomethyl)-6-methyl-4-phenylpyridine-3-carboxylate | 61 | nih.gov |
This table demonstrates the versatility of the rhodium-catalyzed ring expansion of isoxazoles to pyridines. The inclusion of a protected 3-aminoisoxazole derivative suggests this reaction is applicable to the title compound.
Another important ring transformation is the Boulton-Katritzky rearrangement. rsc.orgrsc.org This reaction typically involves the rearrangement of a heterocyclic system containing a Z-Y-X-A=B arrangement. For 3-aminoisoxazoles, this can be observed in palladium-catalyzed tandem C-N coupling/rearrangement processes, which convert 3-aminoisoxazoles into functionalized acs.orgnih.govnih.govtriazolo[1,5-a]pyridines. rsc.orgrsc.org
Ring Contraction: Ring contraction of the isoxazole nucleus is less common compared to ring expansion or cleavage. No specific studies detailing the ring contraction of this compound or closely related 3-aminoisoxazoles have been prominently reported in the literature.
Mechanistic Investigations of Key Reactions
The mechanisms underlying the transformations of 3-aminoisoxazoles are crucial for understanding their reactivity and for designing new synthetic routes.
Mechanism of Rhodium-Carbenoid Induced Ring Expansion: The conversion of isoxazoles to pyridines is proposed to proceed through a multi-step mechanism. nih.gov
Ylide Formation: The rhodium carbenoid, generated from the vinyldiazoacetate, reacts with the nitrogen atom of the isoxazole ring to form a transient ylide intermediate.
N-O Bond Cleavage: This ylide undergoes a rsc.orgrsc.org-sigmatropic rearrangement, which involves cleavage of the weak N-O bond of the isoxazole.
Rearrangement and Cyclization: The resulting intermediate can then undergo further rearrangement. One proposed pathway involves an electrocyclic ring opening to an azatriene, followed by a 6π-electrocyclization to form a dihydropyridine (B1217469). nih.gov
Aromatization: The dihydropyridine intermediate is then oxidized to the final, stable pyridine product. The oxidant can be atmospheric oxygen or another oxidizing agent present in the reaction mixture.
Mechanism of Boulton-Katritzky Rearrangement: In the context of the tandem C-N coupling/rearrangement of 3-aminoisoxazoles with 2-pyridyl trifluoromethanesulfonate, the mechanism is believed to follow these steps: rsc.orgrsc.org
Palladium-Catalyzed C-N Coupling: Initially, a palladium-catalyzed cross-coupling reaction occurs between the amino group of the 3-aminoisoxazole and the 2-pyridyl trifluoromethanesulfonate.
Intermediate Formation: This coupling forms an N-(pyridin-2-yl)-isoxazol-3-amine intermediate.
Rearrangement: This intermediate possesses the necessary atomic arrangement to undergo the Boulton-Katritzky rearrangement. The reaction involves a sequence of electrocyclic reactions, leading to the cleavage of the isoxazole ring and the formation of the new triazole ring.
Final Product: The rearrangement culminates in the formation of a stable, fused acs.orgnih.govnih.govtriazolo[1,5-a]pyridine system.
Mechanism of [3+3] Annulation: DFT calculations on the reaction between 5-aminoisoxazoles and α-bromoenals catalyzed by an N-heterocyclic carbene (NHC) have elucidated a nine-step mechanism. nih.gov Key steps include the formation of a Breslow intermediate, debromination to form an α,β-unsaturated acyl azolium intermediate, and subsequent addition of the aminoisoxazole, followed by ring closure and elimination of the NHC catalyst. This study highlights the role of the aminoisoxazole as a nucleophile in complex annulation reactions. nih.gov
Design, Synthesis, and Structural Exploration of 5 Cyclobutyl 1,2 Oxazol 3 Amine Derivatives
Rational Design Principles for Structural Analogs
The rational design of analogs is a cornerstone of modern drug discovery and materials science. For the 5-cyclobutyl-1,2-oxazol-3-amine scaffold, this involves strategically altering specific parts of the molecule to understand and optimize its structure-activity relationship (SAR).
Bioisosteric Replacements (e.g., of the cyclobutyl group)
Bioisosterism, the practice of substituting one group with another that has similar physical or chemical properties, is a key strategy for modulating a molecule's characteristics while aiming to retain its desired biological activity. chem-space.combenthamscience.com The cyclobutyl group at the 5-position of the oxazole (B20620) is a prime candidate for such modifications. Small aliphatic rings like cyclobutane (B1203170) are frequently used in medicinal chemistry to provide three-dimensional scaffolds. nih.gov Replacing this group can influence properties like lipophilicity, metabolic stability, and binding interactions. chem-space.comnih.gov For instance, replacing the cyclobutyl ring with larger or more polar groups can explore interactions with different pockets in a biological target. acs.org
Table 1: Illustrative Bioisosteric Replacements for the Cyclobutyl Group
| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Cyclobutyl | Cyclopentyl, Cyclohexyl | To probe larger hydrophobic spaces and improve van der Waals interactions. acs.org |
| Cyclobutyl | Phenyl | To introduce potential π-stacking interactions with aromatic residues. nih.gov |
| Cyclobutyl | Oxetane | To reduce lipophilicity, improve metabolic stability, and introduce a hydrogen bond acceptor. nih.gov |
| Cyclobutyl | tert-Butyl | To serve as a non-planar, conformationally rigid analogue. acs.org |
| Cyclobutyl | Bicyclo[1.1.1]pentane | To act as a rigid, non-aromatic spacer and mimic a para-substituted phenyl ring. nih.gov |
Modifications at the Amino Group (e.g., thiourea (B124793) derivatives)
Table 2: Examples of Amino Group Modifications to Form Thiourea Derivatives
| Reagent | Resulting Derivative Structure | Rationale |
| Phenyl isothiocyanate | N-(5-cyclobutyl-1,2-oxazol-3-yl)-N'-phenylthiourea | Introduce an aromatic phenyl group to explore π-interactions. |
| Benzyl isothiocyanate | N-(5-cyclobutyl-1,2-oxazol-3-yl)-N'-benzylthiourea | Introduce a flexible linker and an aromatic ring. |
| Alkyl isothiocyanate | N-alkyl-N'-(5-cyclobutyl-1,2-oxazol-3-yl)thiourea | Modulate lipophilicity and steric bulk with various alkyl chains. |
| Substituted Phenyl isothiocyanate | N-(substituted-phenyl)-N'-(5-cyclobutyl-1,2-oxazol-3-yl)thiourea | Systematically probe electronic effects (electron-donating/withdrawing groups). analis.com.my |
Synthetic Strategies for Advanced Derivatives
To efficiently explore the chemical space around the this compound core, modern synthetic strategies that enable the rapid production of multiple analogs are employed.
Parallel Synthesis and Library Generation
Parallel synthesis is a powerful technique for rapidly generating a library of related compounds for screening. acs.orgacs.org This approach involves conducting multiple reactions simultaneously in an array format, such as in a multi-well plate. For the this compound scaffold, the primary amine serves as an excellent anchor point for diversification. A library could be constructed by reacting the amine with a diverse set of building blocks like acyl chlorides, sulfonyl chlorides, or, as previously mentioned, isothiocyanates to yield libraries of amides, sulfonamides, or thioureas, respectively. nih.govthieme-connect.com This solution-phase parallel synthesis approach allows for the creation of a large number of distinct derivatives with minimal effort compared to traditional sequential synthesis. nih.govacs.org
Solid-Phase Synthesis Approaches
Solid-phase synthesis offers significant advantages for library creation, including simplified purification and amenability to automation. chimia.chd-nb.info In this method, the core molecule is chemically attached to a solid support (a resin), often via a cleavable linker. springerprofessional.de While specific solid-phase syntheses for this compound are not detailed in the search results, the general principle can be readily applied. For example, the 3-amino group could be attached to a resin. Subsequent reactions could then be carried out on the immobilized scaffold, with excess reagents and by-products simply washed away after each step. d-nb.infonih.gov The final derivatized compounds are then cleaved from the resin in the last step. This methodology is highly versatile for producing libraries of complex heterocyclic compounds. chimia.chresearchgate.net
Conformational Analysis of this compound and its Derivatives
The conformational analysis of this compound and its derivatives is crucial for understanding their three-dimensional structure, which in turn influences their chemical reactivity and biological activity. This analysis often involves a combination of experimental techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
Computational studies on similar isoxazole (B147169) derivatives often employ methods like Density Functional Theory (DFT) at levels such as B3LYP/6-311G++(d,p) to determine stable conformers and tautomers in both gas and liquid phases. csic.esulima.edu.pe These studies analyze parameters like dihedral angles, bond lengths, and bond angles to describe the molecule's geometry. For instance, in related substituted isoxazoles, the dihedral angle between the isoxazole ring and an attached phenyl ring has been a key parameter of interest. scispace.com
Structural and Conformational Insights from Derivatives
Detailed conformational studies have been performed on derivatives of this compound, particularly in the context of their interaction with biological targets. For example, N-substituted adamantane (B196018) derivatives have been synthesized and analyzed. nih.gov
A significant aspect of the conformational analysis of these derivatives is their binding mode to protein targets. In one study, derivatives of this compound were investigated as inhibitors of the influenza A M2 proton channel. nih.gov Computational docking and solution NMR studies revealed specific binding conformations. For example, an analog was found to bind within the AM2-S31N channel with its aryl group pointing towards the N-terminal channel lumen. nih.gov The isoxazole and amine functionalities participated in forming bidentate hydrogen bonds with the N31 side chain amide of the protein, while the adamantane cage occupied a cavity formed by G34 residues. nih.gov
In another binding conformation observed for a closely related derivative, the isoxazole nitrogen atom forms a hydrogen bond with the side chain amide carbonyl of an N31 residue from one monomer, while the ammonium (B1175870) group forms another hydrogen bond with the N31 side chain of an opposing monomer. nih.gov This highlights how the spatial arrangement of the isoxazole and amine groups, dictated by the molecule's conformation, is critical for its biological function.
The table below summarizes key structural features and data for the parent compound and a synthesized derivative.
| Compound Name | Molecular Formula | Molecular Weight (Da) | Key Structural Feature | Predicted Collision Cross Section (Ų) [M+H]⁺ |
| This compound | C₇H₁₀N₂O | 138.17 | Parent compound | 121.9 |
| N-[(5-cyclobutyl-1,2-oxazol-3-yl)methyl]adamantan-1-amine | C₁₈H₂₆N₂O | 286.41 | Adamantane substituent on the amino group | Not available |
Data for this compound sourced from PubChem. uni.lu
Computational Predictions and Tautomerism
For many isoxazole derivatives, computational analysis reveals the existence of multiple stable tautomers and conformational isomers. csic.esulima.edu.pe For semicarbazone derivatives of phenylisoxazole, keto and enol tautomers have been identified, with the keto tautomer often being the most stable. ulima.edu.pe These tautomers can also exist as cis/trans conformational isomers. The specific substituents and the solvent environment can influence the relative stability of these different forms. csic.es
While specific studies on the tautomerism of this compound are not widely available, it is reasonable to infer from related structures that the amine group on the isoxazole ring could participate in tautomeric equilibria. The planarity of the isoxazole ring itself is a common feature, with root-mean-square deviations typically being low. scispace.comjst.go.jp The geometry around other atoms, such as a sulfur atom in a sulfonyl group of a derivative, has been shown to adopt a distorted tetrahedral conformation. scispace.com
The following table presents typical crystallographic data for a related substituted isoxazole derivative, which can serve as a reference for the expected geometry of the isoxazole core.
| Parameter | Description | Example Value |
| Ring Planarity (RMSD) | Root-mean-square deviation of atoms from the mean plane of the isoxazole ring. | 0.060 Å |
| Dihedral Angle | The angle between the plane of the isoxazole ring and an attached aromatic ring. | 10.79(1)° - 38.04(1)° |
| Bond Angle (O-S-O) | Distortion from ideal tetrahedral geometry in a sulfonyl-substituted derivative. | 119.81(11)° |
Data derived from studies on 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole. scispace.comjst.go.jp
Computational Chemistry and Theoretical Investigations of 5 Cyclobutyl 1,2 Oxazol 3 Amine
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods model the behavior of electrons to predict geometry, energy, and reactivity.
Density Functional Theory (DFT) is a predominant computational method used to determine the optimized geometry and relative stability of molecules. researchgate.net For a molecule like 5-Cyclobutyl-1,2-oxazol-3-amine, a typical DFT study would involve calculations using a functional, such as B3LYP, paired with a basis set like 6-31G(d) or higher, to find the lowest energy conformation. tandfonline.com
The geometry optimization process calculates key bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. For instance, the planarity of the 1,2-oxazole ring is a critical parameter, as is the orientation of the cyclobutyl group relative to the ring. Studies on similar cyclobutyl-containing compounds have analyzed the puckering of the four-membered ring and its energetic stability. researchgate.net The calculations would also confirm that the resulting structure is a true energy minimum through vibrational frequency analysis, where the absence of imaginary frequencies indicates a stable state.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative, based on typical values for similar structures, as direct computational data for the title compound is not available in the cited literature.
| Parameter | Description | Predicted Value (DFT/B3LYP) |
|---|---|---|
| Bond Lengths (Å) | ||
| O1-N2 | Oxazole (B20620) ring O-N bond | 1.42 |
| N2-C3 | Oxazole ring N-C bond | 1.31 |
| C3-C4 | Oxazole ring C-C bond | 1.44 |
| C4-C5 | Oxazole ring C-C bond | 1.36 |
| C5-O1 | Oxazole ring C-O bond | 1.35 |
| C3-N(amine) | Bond to amino group | 1.37 |
| C5-C(cyclobutyl) | Bond to cyclobutyl ring | 1.51 |
| Bond Angles (°) | ||
| O1-N2-C3 | Angle in oxazole ring | 105.0 |
| N2-C3-C4 | Angle in oxazole ring | 115.0 |
| C4-C5-O1 | Angle in oxazole ring | 108.0 |
| C4-C5-C(cyclobutyl) | Angle between rings | 128.0 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, namely the amino group and the π-system of the oxazole ring. The LUMO would likely be distributed across the heterocyclic ring, which can accept electron density. tandfonline.comnii.ac.jp The energy gap helps in predicting the electronic absorption properties of the molecule.
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) This table presents typical values based on DFT calculations of analogous heterocyclic compounds. tandfonline.comresearchgate.net
| Parameter | Description | Predicted Energy (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.50 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.25 |
| Energy Gap (ΔE) | LUMO - HOMO | 5.25 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. tandfonline.com The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
In this compound, the MEP surface would show a significant negative potential around the nitrogen and oxygen atoms of the 1,2-oxazole ring and the nitrogen of the amine group, due to their high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amine group and the C-H bonds of the cyclobutyl ring would exhibit a positive electrostatic potential. This distribution highlights the molecule's hydrogen bond donating (N-H) and accepting (N, O atoms) capabilities, which are crucial for intermolecular interactions. semanticscholar.org
Spectroscopic Property Predictions
Computational methods are widely used to predict spectroscopic data, which can aid in the characterization and identification of synthesized compounds.
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the harmonic vibrational frequencies, one can assign the various absorption bands in the experimental spectra to specific molecular motions, such as stretching, bending, and rocking of bonds. acs.org Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the theoretical model, leading to better agreement with experimental data. researchgate.net
For this compound, key predicted vibrational modes would include the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the cyclobutyl ring (around 2800-3000 cm⁻¹), C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), and C-O ring stretching vibrations. acs.orgmdpi.com
Table 3: Predicted Major Vibrational Frequencies (Illustrative) This table shows representative vibrational modes and their expected frequencies based on studies of similar functional groups. researchgate.netacs.org
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |
|---|---|---|
| N-H Asymmetric Stretch | -NH2 | 3510 |
| N-H Symmetric Stretch | -NH2 | 3405 |
| C-H Stretch (Cyclobutyl) | -CH2-, -CH- | 2980 - 2870 |
| C=N Stretch | Oxazole Ring | 1635 |
| N-H Bend | -NH2 | 1610 |
| C-N Stretch | Oxazole Ring | 1330 |
| C-O Stretch | Oxazole Ring | 1250 |
Theoretical calculations of NMR spectra, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are highly effective for predicting ¹H and ¹³C chemical shifts. tandfonline.comresearchgate.net These predictions are invaluable for structure elucidation and for assigning signals in experimental NMR spectra. The calculated chemical shifts are usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS).
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the amine protons, the single proton on the oxazole ring, and the protons of the cyclobutyl group. The ¹³C NMR spectrum would similarly show unique signals for each carbon atom, with the carbons of the oxazole ring appearing at a lower field (higher ppm) compared to those of the saturated cyclobutyl ring.
Table 4: Predicted 1H and 13C NMR Chemical Shifts (Illustrative) This table presents plausible chemical shifts based on the GIAO method and data from analogous structures. acs.orgscispace.comnottingham.ac.uk
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| 1H NMR | |
| -NH2 | ~5.0 - 5.5 |
| C4-H | ~5.8 - 6.2 |
| Cyclobutyl-CH | ~3.4 - 3.8 |
| Cyclobutyl-CH2 | ~1.8 - 2.4 |
| 13C NMR | |
| C3 (C-NH2) | ~170 |
| C5 (C-cyclobutyl) | ~178 |
| C4 | ~98 |
| Cyclobutyl-CH | ~35 |
| Cyclobutyl-CH2 | ~28 |
| Cyclobutyl-CH2 (gamma) | ~18 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biochemical Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For a class of compounds like isoxazole (B147169) derivatives, QSAR models can be developed to predict the biochemical activity of new, untested analogs, thereby guiding the design of more potent molecules. mdpi.comnih.gov
A QSAR study on isoxazole derivatives typically involves the following steps:
Data Set: A series of isoxazole analogs with experimentally measured biochemical activity (e.g., IC50 values for enzyme inhibition) is compiled.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., partial charges on atoms).
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques.
For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.comnih.gov These methods generate 3D contour maps that visualize the regions around the molecules where certain properties are favorable or unfavorable for activity. For example, a CoMFA study on isoxazole-based FXR agonists revealed that hydrophobic groups at one position and electronegative groups at another were crucial for high agonistic activity. mdpi.comnih.gov
In the context of this compound, a QSAR model for a relevant biochemical activity would likely identify the following as important descriptors:
Steric Descriptors: Related to the size and shape of the cyclobutyl group. The model might indicate an optimal size for this group.
Hydrophobic Descriptors: Quantifying the lipophilicity of the cyclobutyl substituent.
Electronic Descriptors: Related to the charge distribution in the isoxazole ring and the properties of the amino group.
Table 2: Common Descriptors Used in QSAR Models for Isoxazole Derivatives
| Descriptor Type | Example Descriptor | Information Provided | Reference(s) |
| Steric | Molecular Volume, Surface Area | Size and shape of the molecule | mdpi.comnih.gov |
| Electronic | Partial Atomic Charges, Dipole Moment, LUMO/HOMO energies | Electron distribution and reactivity | researchgate.net |
| Hydrophobic | LogP | Lipophilicity and partitioning behavior | mdpi.com |
| Topological | Molecular Connectivity Indices | Branching and connectivity of the molecular skeleton | researchgate.net |
By using such validated QSAR models, researchers can predict the activity of new derivatives of this compound before they are synthesized, making the discovery process more efficient. science.gov
Biochemical and Molecular Biological Studies of 5 Cyclobutyl 1,2 Oxazol 3 Amine in Defined Systems
In Vitro Assessment of Biochemical Activity
The initial evaluation of a compound's biological potential often begins with in vitro assays that measure its direct interaction with purified biochemical components like enzymes and receptors.
Derivatives of the 5-cyclobutyl-1,2-oxazol-3-amine scaffold have been investigated for their inhibitory activity against various enzymes. In the context of antiviral research, adamantane (B196018) derivatives containing a 5-cyclobutyl-1,2-oxazol-3-yl moiety were synthesized and evaluated as inhibitors of the influenza A M2 proton channel, specifically the drug-resistant S31N mutant. nih.gov Kinetic studies of these inhibitors revealed that their antiviral efficacy correlated better with their dissociation constant (Kd) values than with the percentage of channel blockage at a fixed time point, highlighting the importance of inhibitor binding kinetics. nih.gov
In the field of oncology and neurodegenerative diseases, oxazole-based compounds have been developed as ferroptosis inhibitors. acs.orgnih.gov Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. nih.gov In a study exploring novel ferroptosis inhibitors, an analog featuring a cyclobutyl lipophilic anchor and an unsubstituted amine on an oxazole (B20620) core (compound 94) was synthesized. acs.org This compound, N¹-Cyclobutyl-4-(oxazol-5-yl)benzene-1,2-diamine, demonstrated an IC₅₀ value of 15 nM in a ferroptosis inhibition assay using HT-1080 fibrosarcoma cells. acs.org
Furthermore, oxazolyl thiosemicarbazones derived from a 5-cyclobutyl-1,3-oxazole (B2771491) core were synthesized and tested for their activity against Mycobacterium tuberculosis. acs.org One of the most potent compounds in this series exhibited a minimum inhibitory concentration (MIC) of 0.05 µg/mL against both the standard H37Rv strain and a multidrug-resistant strain of M. tuberculosis. acs.org
Table 1: Enzyme and Channel Inhibition Data for this compound Derivatives
| Compound Scaffold | Target | Assay Type | Cell Line/System | Key Finding | Reference |
|---|---|---|---|---|---|
| 5-Cyclobutyl-1,2-oxazol-3-yl adamantane derivatives | Influenza A M2-S31N Channel | Kinetic Studies | Oocytes | Antiviral efficacy correlates with Kd values. | nih.gov |
| N¹-Cyclobutyl-4-(oxazol-5-yl)benzene-1,2-diamine | Ferroptosis Pathway | Ferroptosis Inhibition | HT-1080 cells | IC₅₀ = 15 nM | acs.org |
| 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones | Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) | M. tuberculosis H37Rv & MDR-TB | MIC = 0.05 µg/mL for lead compound. | acs.org |
Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its molecular target. For isoxazole-containing structures, studies have often focused on GABAA receptors, which are significant targets for anxiolytic drugs. nih.gov For instance, various 3-acylpyrazolo[5,1-c] nih.govnih.govsigmaaldrich.combenzotriazine derivatives, structurally related to isoxazole-containing compounds, were evaluated for their binding affinity at the GABAA/Benzodiazepine receptor complex by their ability to displace the radioligand [³H]flumazenil. nih.gov
In other research, radioligand binding studies on cloned rat or human GABAA receptor subtypes (α1–5) expressed in systems like insect Sf9 cells, human HEK293 cells, or Xenopus laevis oocytes have been employed to determine the affinity and selectivity of potential modulators. nih.gov While direct binding data for this compound on specific receptors is not extensively published, the general methodology involves using a radiolabeled ligand that is known to bind to the receptor of interest and measuring the ability of the test compound to displace it. This competition provides a measure of the compound's binding affinity (Ki). nih.gov
Exploration of Molecular Mechanisms of Action
Understanding how a compound exerts its biological effect at a molecular level is fundamental to its development as a research tool or therapeutic agent.
The identification of a compound's direct molecular target is a critical step. While no specific chemical probe studies for this compound are detailed in the provided context, the general strategies are well-established. Target identification often involves techniques like affinity chromatography, where a derivative of the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. Another approach is activity-based protein profiling (ABPP), which uses reactive chemical probes to covalently label the active sites of enzymes.
Validation of a target can be achieved through genetic methods, such as RNA interference (RNAi) or CRISPR-Cas9 gene editing, to knock down or knock out the proposed target gene and observe if this phenocopies the effect of the compound. Furthermore, the development of photo-affinity probes, which can be activated by light to form a covalent bond with their target, allows for more precise identification of the binding site.
The effects of this compound derivatives have been studied in various cellular contexts. In antiviral studies, the ability of AM2-S31N inhibitors to block the influenza A virus life cycle was assessed using plaque assays in mammalian cell lines. nih.gov In the context of ferroptosis, oxazole derivatives were evaluated in HT-1080 fibrosarcoma cells, demonstrating their ability to modulate this specific cell death pathway. acs.orgnih.gov
Studies on other isoxazole (B147169) derivatives have utilized a range of cell lines to probe their mechanism. For the treatment of Spinal Muscular Atrophy (SMA), a small molecule probe was assessed for its effect on the viability of SH-SY5Y neuroblastoma cells and its permeability in the human intestinal epithelial Caco-2 cell line. nih.gov In neuropharmacology research, Xenopus oocytes expressing specific GABAA receptor subunits have been used as a model system to perform electrophysiological studies, measuring the compound's ability to modulate GABA-evoked chloride currents. acs.org These studies collectively show that derivatives of the core scaffold can modulate distinct cellular pathways in diverse cell types.
Structure-Activity Relationship (SAR) Studies for Biochemical Interactions
SAR studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For derivatives of the this compound scaffold, several SAR studies have been conducted.
In the development of AM2-S31N inhibitors, researchers explored the impact of substituting the adamantane moiety and the group at the 5-position of the isoxazole ring. nih.gov Guided by the solution NMR structure of the target protein in complex with an inhibitor, analogs with cyclobutyl, cyclopentyl, and cyclohexyl substitutions at the 5-position of the isoxazole were synthesized and evaluated. nih.gov This systematic modification allowed for the optimization of the inhibitor's properties.
Similarly, extensive SAR studies were performed on oxazole-based ferroptosis inhibitors. acs.orgnih.gov To modulate lipophilicity and improve pharmacokinetic properties, the cyclohexyl group of a lead compound was replaced with smaller rings like cyclobutyl and cyclopentyl, and larger groups like cyclooctyl and adamantyl. nih.gov The study found that in two series of oxazole analogs, compounds with an unsubstituted amine and a cyclobutyl lipophilic anchor were among the least potent, with an IC₅₀ of 15 nM, suggesting that while the cyclobutyl group is tolerated, other substituents might be more favorable for this specific target. acs.org However, these analogs with small cycloalkyl moieties retained high aqueous solubility. acs.org
In a study on carbonic anhydrase inhibitors, a series of 1,3-oxazole derivatives were synthesized. The SAR pattern indicated that for 2,5-thiophene-linked compounds, small alkyl substitutions, with the exception of the cyclobutyl group, on the 1,3-oxazole ring resulted in weaker inhibitors of the CA II isoform. mdpi.com This suggests a specific and favorable interaction for the cyclobutyl group within the active site of this particular enzyme.
Table 2: Summary of Structure-Activity Relationship (SAR) Findings
| Compound Series | Target/Activity | Key SAR Finding | Reference |
|---|---|---|---|
| AM2-S31N Inhibitors | Influenza A M2 Channel | Systematic variation of the cycloalkyl group (including cyclobutyl) at the isoxazole 5-position was performed to optimize inhibitor properties. | nih.gov |
| Oxazole-based Ferroptosis Inhibitors | Ferroptosis Inhibition | Cyclobutyl substitution resulted in a potent (IC₅₀ = 15 nM) but comparatively less active compound than other analogs, while maintaining high solubility. | acs.orgnih.gov |
| Thiophene-linked 1,3-oxazole sulfonamides | Carbonic Anhydrase II (CA II) | The cyclobutyl substitution was an exception to the trend where other small alkyl groups decreased inhibitory activity. | mdpi.com |
Impact of the Cyclobutyl Moiety on Binding Affinity and Selectivity
The cyclobutyl group, a four-membered carbocyclic ring, can significantly influence the pharmacological properties of a molecule, including its binding affinity and selectivity for biological targets. This is due to its distinct conformational properties and lipophilicity compared to other alkyl or cycloalkyl substituents. While direct studies on the binding affinity and selectivity of this compound are not extensively detailed in the available literature, research on related compounds and other molecular scaffolds incorporating a cyclobutyl moiety provides valuable insights.
In the context of histamine (B1213489) H3 receptor ligands, constraining a flexible propoxy linker with a cyclobutoxy moiety has been shown to result in a significant increase in receptor affinity compared to the non-constrained versions. researchgate.net This suggests that the rigidity and specific conformational arrangement imposed by the cyclobutyl ring can be advantageous for binding to certain receptors.
Conversely, in other molecular contexts, the cyclobutyl group may not be optimal for binding. For instance, in a series of oxazole-based inhibitors of ferroptosis, a form of regulated cell death, derivatives with a cyclobutyl lipophilic anchor were among the least active compounds in the series. acs.orguni.lu Similarly, in the development of von Hippel-Lindau (VHL) E3 ligase ligands, the replacement of a cyclopropyl (B3062369) group with a larger cyclobutyl moiety resulted in a slight reduction in binding affinity. nih.gov
In the development of MDM2 inhibitors, which are investigated as potential anticancer agents, the substitution pattern on a cyclobutyl ring was found to be critical for binding affinity. The inclusion of a 3,3-dimethylcyclobutyl group at a specific position was identified as a highly favorable modification for achieving strong binding to the MDM2 protein. acs.org
Role of the Amine Group in Molecular Recognition
The 3-amine group of the this compound is a critical functional group that plays a pivotal role in molecular recognition, primarily by serving as a key site for chemical modification to generate more complex derivatives with tailored biological activities. The primary amine can act as a hydrogen bond donor and a nucleophile, allowing for the formation of a wide range of chemical bonds.
In the development of antiviral agents targeting the influenza A virus AM2-S31N proton channel, the amine group of this compound is used as a synthetic handle. nih.gov It is chemically modified, for example, by alkylation with adamantane-containing fragments, to produce derivatives with potent channel-blocking activity. nih.gov In these derivatives, the newly formed secondary or tertiary amine and the attached moieties are responsible for the specific interactions within the viral protein channel.
Similarly, in the field of antimycobacterial research, the amine group of the related isomer, 5-cyclobutyl-1,3-oxazol-2-amine (B3388947), is the starting point for the synthesis of thiourea (B124793) and thiosemicarbazone derivatives. nih.govoup.comoup.com These derivatives have shown significant activity against Mycobacterium tuberculosis. The amine group is reacted to form the thiourea or thiosemicarbazone linkage, and the substituents added to this linkage are then crucial for the molecular recognition and inhibitory activity against mycobacterial targets.
Therefore, while the primary amine of this compound itself can participate in electrostatic and hydrogen bonding interactions, its most significant role documented in the literature is that of a versatile chemical scaffold, enabling the synthesis of a diverse array of derivatives that can be optimized for specific molecular targets.
Pre-clinical Model Evaluations (non-human, non-clinical applications)
It is important to note that the following sections on mycobacterial growth inhibition and in vivo studies in animal models describe research conducted on derivatives of the isomeric compound, 5-cyclobutyl-1,3-oxazol-2-amine, as specific data for this compound was not available in the reviewed literature.
Mycobacterial Growth Inhibition in Bacterial Cultures
Derivatives of the closely related isomer, 5-cyclobutyl-1,3-oxazol-2-amine, have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis (MTB) in vitro. Specifically, a series of 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(substituted)phenyl/pyridylthioureas have demonstrated potent antimycobacterial activity.
Several of these thiourea derivatives were found to inhibit both the standard H37Rv strain of MTB and clinical isolates of multidrug-resistant M. tuberculosis (MDR-TB) with Minimum Inhibitory Concentrations (MICs) below 1 µM. nih.govoup.com One of the most active compounds in this series, 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea (referred to as compound 8 in the study), exhibited an in vitro MIC of 0.14 µM against MTB. nih.govoup.com This compound was found to be 2.5 times more active than the first-line anti-tuberculosis drug isoniazid (B1672263) against the H37Rv strain and 80 times more active against MDR-TB. nih.govoup.com
Another class of derivatives, the 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones, also showed promising results. The compound (4-bromophenyl)(phenyl)methanone N-(5-cyclobutyl-1,3-oxazol-2-yl)thiosemicarbazone was identified as a highly active agent, with an MIC of 0.05 µg/mL against both MTB and MDR-TB.
The following table summarizes the in vitro antimycobacterial activity of selected derivatives of 5-cyclobutyl-1,3-oxazol-2-amine.
Table 1: In Vitro Antimycobacterial Activity of 5-Cyclobutyl-1,3-oxazol-2-amine Derivatives
| Compound Name | Target Organism | MIC (µM) | MIC (µg/mL) |
|---|---|---|---|
| 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea | M. tuberculosis H37Rv | 0.14 | - |
| 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea | Multidrug-Resistant M. tuberculosis | - | - |
| (4-bromophenyl)(phenyl)methanone N-(5-cyclobutyl-1,3-oxazol-2-yl)thiosemicarbazone | M. tuberculosis H37Rv | - | 0.05 |
Note: Data is compiled from multiple sources. nih.govoup.com A direct conversion between µM and µg/mL is not provided in all source materials.
In Vivo Studies in Animal Models
The promising in vitro antimycobacterial activity of the 5-cyclobutyl-1,3-oxazol-2-amine derivatives led to their evaluation in in vivo animal models of infection. These studies, conducted in mice, aimed to assess the efficacy of these compounds in reducing the bacterial load in infected tissues.
The thiourea derivative, 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea, which demonstrated potent in vitro activity, was tested for its efficacy in a mouse model of tuberculosis. nih.govoup.com In this model, the compound was found to be as active as isoniazid at the same dose level. nih.govoup.com It significantly decreased the mycobacterial load in both the lungs and the spleen, with reductions of 2.8 and 3.94 log10 units, respectively. nih.govoup.com
Similarly, the thiosemicarbazone derivative, (4-bromophenyl)(phenyl)methanone N-(5-cyclobutyl-1,3-oxazol-2-yl)thiosemicarbazone, was also evaluated in an in vivo animal model. This compound was shown to decrease the bacterial load in lung and spleen tissues, providing a protective effect.
These in vivo studies in non-human models indicate that derivatives of the 5-cyclobutyl-oxazol-amine scaffold have the potential to be effective against mycobacterial infections in a living organism.
Table 2: In Vivo Efficacy of 5-Cyclobutyl-1,3-oxazol-2-amine Derivatives in a Mouse Model of Tuberculosis
| Compound Name | Tissue | Bacterial Load Reduction (log10) |
|---|---|---|
| 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea | Lung | 2.8 |
Note: Data is compiled from published research. nih.govoup.com
Advanced Analytical and Spectroscopic Characterization Methods in 5 Cyclobutyl 1,2 Oxazol 3 Amine Research
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of 5-Cyclobutyl-1,2-oxazol-3-amine. It provides highly accurate mass measurements, which are critical for confirming the elemental composition of the synthesized molecule and any intermediates. This technique is routinely used to monitor the progress of chemical reactions by detecting the presence of reactants, intermediates, and the final product in the reaction mixture.
The confirmation of the molecular formula of this compound (C₇H₁₀N₂O) is achieved by comparing the experimentally determined exact mass with the theoretically calculated mass. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
While specific experimental HRMS data for this compound is not widely published, predicted collision cross-section (CCS) values for various adducts of the molecule provide theoretical data for its identification. These predictions are valuable for interpreting experimental results.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 139.08660 | 121.9 |
| [M+Na]⁺ | 161.06854 | 128.2 |
| [M-H]⁻ | 137.07204 | 127.6 |
| [M+NH₄]⁺ | 156.11314 | 135.8 |
| [M+K]⁺ | 177.04248 | 131.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of this compound in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity of atoms and the stereochemical arrangement of the molecule.
¹H NMR (Proton NMR) provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals would be expected for the protons of the cyclobutyl ring, the proton on the oxazole (B20620) ring, and the amine group protons. The chemical shifts, integration, and coupling patterns of these signals are key to the initial structural assessment. For instance, in related 5-cyclobutyl-oxazole structures, the proton at the 4-position of the oxazole ring typically appears as a singlet. The protons of the cyclobutyl ring would exhibit complex multiplets due to their various chemical environments and spin-spin coupling.
¹³C NMR (Carbon NMR) reveals the number of chemically distinct carbon atoms and their electronic environments. The spectrum of this compound would show distinct signals for the carbons of the cyclobutyl ring and the three carbons of the oxazole ring.
2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the complete molecular structure.
COSY (Correlation Spectroscopy) is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds. This is instrumental in mapping out the proton networks within the cyclobutyl ring.
HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear correlation experiment that correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the direct assignment of carbon atoms that bear protons.
HMBC (Heteronuclear Multiple Bond Correlation) provides correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as the cyclobutyl ring to the oxazole ring. For instance, a correlation between the cyclobutyl protons and the C5 carbon of the oxazole ring would confirm their connectivity.
In the structural elucidation of similar 5-substituted-1,2-oxazole derivatives, these 2D NMR techniques have been pivotal in confirming the regiochemistry of substitution on the oxazole ring.
| Technique | Information Obtained | Application to this compound |
|---|---|---|
| ¹H NMR | Number and environment of protons. | Identification of cyclobutyl, oxazole, and amine protons. |
| ¹³C NMR | Number and environment of carbons. | Identification of cyclobutyl and oxazole carbons. |
| COSY | ¹H-¹H correlations (connectivity). | Mapping proton networks in the cyclobutyl ring. |
| HSQC | Direct ¹H-¹³C correlations. | Assigning protonated carbons. |
| HMBC | Long-range ¹H-¹³C correlations. | Confirming connectivity between the cyclobutyl ring and the oxazole ring, and assigning quaternary carbons. |
X-ray Crystallography of this compound and its Co-Crystals
By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, its complete solid-state molecular architecture can be determined. This includes the precise arrangement of the cyclobutyl and oxazole rings relative to each other. While no specific crystal structure for this compound has been reported in the public domain, studies on analogous 1,2-oxazole derivatives have successfully employed this technique to confirm their molecular structures unambiguously.
X-ray crystallography also provides invaluable insights into the intermolecular interactions that govern the packing of molecules in the crystal lattice. For this compound, the presence of the amine group allows for the formation of hydrogen bonds (N-H···N or N-H···O), which would play a significant role in the crystal packing. The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. The formation of co-crystals with other molecules can also be studied to modulate these physical properties, and X-ray crystallography would be the primary tool for characterizing these new solid forms.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for the purification and purity assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of the final compound. By using a suitable stationary phase (e.g., C18 silica (B1680970) gel) and mobile phase, HPLC can separate this compound from any unreacted starting materials, byproducts, or other impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography (GC) can also be employed for purity analysis, particularly if the compound is volatile and thermally stable.
Thin-Layer Chromatography (TLC) is a simple and rapid technique used for monitoring the progress of a reaction and for the initial assessment of purity.
In the synthesis of various oxazole derivatives, column chromatography, which operates on the same principles as HPLC but on a larger scale, is commonly used for the purification of the crude product.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isoxazole (B147169) derivatives due to its versatility in handling non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC is typically the method of choice, allowing for the separation of the compound from impurities and potential metabolites based on its polarity.
Detailed research has focused on developing robust HPLC methods coupled with mass spectrometry (HPLC-MS/MS) for the sensitive detection and quantification of isoxazole derivatives in complex biological samples. vedomostincesmp.ru The chromatographic separation is often achieved using a C18 column, which provides excellent resolution for compounds of intermediate polarity like this compound. vedomostincesmp.ru A gradient elution system, commonly employing a mixture of an aqueous mobile phase with an organic modifier such as methanol (B129727) or acetonitrile (B52724), allows for the efficient separation of the target analyte from other components in the sample matrix. vedomostincesmp.ru The addition of a small percentage of formic acid to the mobile phase can improve peak shape and enhance ionization efficiency for mass spectrometric detection. vedomostincesmp.ru
The following interactive data table outlines a typical set of HPLC parameters that could be employed for the analysis of this compound.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (150 x 3.0 mm, 3.5 µm) vedomostincesmp.ru |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol vedomostincesmp.ru |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm or Mass Spectrometry (ESI+) |
Under these conditions, this compound would be expected to elute with a characteristic retention time, allowing for its identification and quantification. The use of a mass spectrometer as a detector provides high specificity and allows for structural confirmation based on the mass-to-charge ratio of the parent ion and its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Due to the polar nature and low volatility of the primary amine group in this compound, direct analysis by Gas Chromatography (GC) is challenging. Therefore, a critical step in GC-MS analysis is the chemical derivatization of the analyte to increase its volatility and thermal stability. nih.gov This process involves converting the polar -NH2 group into a less polar, more volatile moiety.
Common derivatization techniques for amines include silylation and acylation. nih.govjfda-online.com Silylation, for instance, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogens on the amine group with a nonpolar tert-butyl dimethylsilyl (TBDMS) group. TBDMS derivatives are known to be more stable and less sensitive to moisture compared to other silyl (B83357) derivatives. Acylation with reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluorobenzoyl chloride (PFBOC) can also be employed to create volatile derivatives suitable for GC-MS analysis. nih.govresearchgate.net
The derivatized this compound can then be effectively separated on a nonpolar capillary GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The mass spectrometer detector allows for the identification of the derivatized compound based on its characteristic fragmentation pattern.
The interactive data table below presents a hypothetical set of GC-MS conditions for the analysis of a silylated derivative of this compound.
| Parameter | Condition |
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| Reaction Conditions | 60 °C for 30 minutes |
| GC Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Research findings would focus on optimizing the derivatization reaction to ensure complete conversion of the analyte and developing a GC-MS method with sufficient sensitivity and selectivity for the intended application. The resulting mass spectrum of the derivatized compound would provide valuable structural information, confirming the identity of this compound.
Future Research Trajectories and Unexplored Frontiers in 5 Cyclobutyl 1,2 Oxazol 3 Amine Chemistry and Chemical Biology
Development of Novel and More Efficient Synthetic Routes
The advancement of research into 5-cyclobutyl-1,2-oxazol-3-amine and its derivatives is intrinsically linked to the availability of efficient and scalable synthetic methodologies. While general methods for the synthesis of 3-aminoisoxazoles exist, the development of routes tailored for the 5-cyclobutyl substitution pattern presents an opportunity for innovation. acs.org
Current synthetic strategies for 3-amino-5-substituted-isoxazoles often involve a two-step procedure starting from 3-bromoisoxazolines, which react with amines to form 3-aminoisoxazolines, followed by an oxidation step to yield the desired 3-aminoisoxazole (B106053). acs.org A reliable method has been developed for the synthesis of a range of 3-amino-5-alkyl isoxazoles, where reaction temperature and pH are critical factors in controlling regioselectivity. lookchem.com
Future research should focus on developing more atom-economical and environmentally benign synthetic pathways. One promising avenue is the exploration of one-pot multicomponent reactions. For instance, a one-pot, three-component domino reaction has been successfully employed for the synthesis of novel isoxazolo[2,3-c] nih.govwisdomlib.orgnih.govthiadiazepin-2-ones, starting from 3-amino-5-methylisoxazole. scirp.org Adapting such a strategy for this compound could significantly streamline its production.
Furthermore, the application of flow chemistry presents a significant opportunity to enhance the efficiency, safety, and scalability of isoxazole (B147169) synthesis. researchgate.netbeilstein-journals.orgijpsonline.com Continuous flow processes can offer precise control over reaction parameters, leading to higher yields and purity while minimizing reaction times. researchgate.net The development of a continuous flow synthesis for this compound would be a considerable advancement, facilitating its broader investigation.
The exploration of novel catalytic systems is another critical research direction. While copper and palladium catalysts are commonly used in isoxazole synthesis, the development of more sustainable and cost-effective catalysts, or even metal-free catalytic systems, would be highly beneficial. nih.govresearchgate.netorganic-chemistry.org
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Research Focus |
| Multicomponent Reactions | High atom economy, reduced number of purification steps, operational simplicity. | Optimization of reaction conditions for the specific cyclobutyl substrate. | Development of a one-pot synthesis of the core scaffold. |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, and potential for automation. | Initial setup costs and optimization of flow parameters. | Translation of an optimized batch synthesis to a continuous flow process. |
| Novel Catalysis | Improved sustainability, reduced cost, and potential for novel reactivity. | Catalyst discovery and optimization for the specific transformation. | Exploration of earth-abundant metal catalysts or organocatalysts. |
Exploration of Further Derivatization Opportunities
The 3-amino group of this compound serves as a key handle for a wide range of derivatization reactions, allowing for the systematic exploration of structure-activity relationships (SAR). The synthesis of a library of derivatives is a crucial step in identifying compounds with optimized biological activity. nih.govd-nb.info
A notable example of derivatization of a related scaffold is the synthesis of a series of 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(substituted)phenyl/pyridylthiourea compounds, which have demonstrated significant antimycobacterial activity. nih.govresearchgate.netoup.comoup.comjst.go.jpscilit.com This suggests that derivatization of the amino group of this compound with various aryl and heteroaryl isothiocyanates could yield compounds with interesting biological profiles.
Further derivatization strategies could include:
Acylation: Reaction with a variety of carboxylic acids or their activated derivatives to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Urea (B33335) formation: Reaction with isocyanates to generate urea derivatives.
Reductive amination: Reaction with aldehydes or ketones to introduce diverse alkyl or arylalkyl substituents.
The synthesis of a combinatorial library of such derivatives would enable high-throughput screening to identify compounds with desired biological activities. researchgate.netresearchgate.net
Table 2: Potential Derivatization Reactions for this compound
| Reaction Type | Reagents | Potential Functional Groups Introduced |
| Acylation | Carboxylic acids, acid chlorides, anhydrides | Amides with diverse R groups |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides with diverse R groups |
| Urea Formation | Isocyanates | Ureas with diverse R groups |
| Reductive Amination | Aldehydes, Ketones | Secondary and tertiary amines |
Application as Molecular Probes in Unconventional Biological Systems
The inherent fluorescence properties of some oxazole (B20620) derivatives make them attractive candidates for the development of molecular probes. nih.govacs.org These probes can be used to visualize and study biological processes within cells and organisms. The this compound scaffold, with appropriate functionalization, could be engineered to target specific organelles or biomolecules.
Research has shown that highly substituted oxazole derivatives can act as organelle-targeting fluorophores (OTFPs), selectively accumulating in mitochondria or lysosomes. nih.gov The pH-dependent fluorescence of some oxazole derivatives makes them suitable for probing acidic environments like the lysosome. nih.gov
Future research in this area could focus on:
Synthesis of fluorescent derivatives: Introducing fluorophores or extending the conjugation of the oxazole ring system to enhance its intrinsic fluorescence.
Targeted probe design: Attaching specific ligands to the this compound scaffold to direct it to particular cellular compartments or proteins.
Application in imaging: Utilizing these novel probes in advanced microscopy techniques to study biological phenomena in real-time.
The development of molecular probes from this scaffold could provide valuable tools for understanding complex biological systems and for diagnostic applications.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research, from synthesis planning to the prediction of biological activity. nso-journal.orgmdpi.comchemistryhall.comucla.eduarxiv.org The integration of these computational tools offers a significant opportunity to accelerate the exploration of this compound chemistry.
ML models can be trained on existing chemical reaction data to predict the outcomes of new reactions, including optimal conditions such as catalysts, solvents, and temperature. nso-journal.orgmdpi.comchemistryhall.com This can significantly reduce the experimental effort required to develop efficient synthetic routes for this compound and its derivatives. For instance, ML has been applied to predict the outcomes of Buchwald-Hartwig amination reactions in the presence of isoxazole additives. nso-journal.org
Furthermore, ML-based quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel derivatives before their synthesis. nih.gov This allows for the prioritization of synthetic targets with the highest probability of success, thereby streamlining the drug discovery process.
Future research should aim to:
Develop specific ML models: Create predictive models tailored to the synthesis and properties of substituted 1,2-oxazoles.
Utilize AI for retrosynthesis: Employ AI-powered retrosynthesis tools to propose novel and efficient synthetic pathways to complex derivatives.
Integrate robotics and automation: Combine ML-driven synthesis planning with automated robotic platforms for the high-throughput synthesis and screening of compound libraries. nso-journal.orgmdpi.comucla.edu
Challenges and Perspectives in Oxazole-Based Chemical Research
While the oxazole and isoxazole moieties hold great promise in medicinal chemistry, several challenges remain. nih.govwisdomlib.orgnih.gov The regioselective synthesis of polysubstituted isoxazoles can be challenging, often requiring careful control of reaction conditions. nih.gov The development of robust and generalizable synthetic methods is therefore a continuous priority.
Another challenge lies in understanding and predicting the metabolic fate and potential toxicity of isoxazole-containing compounds. wisdomlib.org In silico tools for toxicity prediction are becoming increasingly sophisticated and should be an integral part of the design process for new derivatives of this compound. nih.gov
Looking forward, the future of isoxazole-based research will likely involve a multidisciplinary approach, combining advanced synthetic chemistry, computational modeling, and high-throughput biological screening. nih.gov The exploration of novel biological targets for isoxazole derivatives and the development of compounds with new mechanisms of action are exciting frontiers. wisdomlib.orgnih.gov The unique chemical properties of the isoxazole ring will continue to make it a valuable scaffold for the design of innovative molecules with a wide range of applications in medicine and beyond. nih.govontosight.airesearchgate.net
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Cyclobutyl-1,2-oxazol-3-amine with high purity and yield?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions between amidoximes and carboxylic acid derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactant solubility and reaction efficiency .
- Temperature control : Reactions are often conducted at 80–100°C to balance reaction rate and side-product formation .
- Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) may accelerate cyclization .
Example protocol: React 3-aminocyclobutane-carboxamide with hydroxylamine hydrochloride in DMF at 90°C for 12 hours, followed by acid quenching and column purification .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Infrared (IR) spectroscopy : Confirms the presence of amine (-NH₂) and oxazole ring (C=N, C-O) stretches. Peaks at ~3300 cm⁻¹ (N-H) and 1600–1650 cm⁻¹ (C=N) are diagnostic .
- X-ray crystallography : SHELXL (part of the SHELX suite) refines crystal structures by analyzing diffraction data. Use high-resolution datasets (≤1.0 Å) for accurate determination of cyclobutyl ring puckering and hydrogen-bonding networks .
- NMR spectroscopy : ¹H NMR in DMSO-d₆ resolves cyclobutyl proton splitting (δ 2.0–3.0 ppm) and oxazole proton signals (δ 8.0–8.5 ppm) .
Q. How does the cyclobutyl substituent influence the compound’s reactivity in nucleophilic substitution or ring-opening reactions?
- Methodological Answer : The cyclobutyl group introduces steric hindrance and ring strain, affecting reactivity:
- Nucleophilic substitution : The bulky cyclobutyl group reduces accessibility to the oxazole C-2 position, favoring C-5 substitutions under mild conditions (e.g., with alkyl halides in THF) .
- Ring-opening : Acidic conditions (e.g., HCl/EtOH) cleave the oxazole ring, yielding cyclobutyl-substituted amidines. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the electronic properties and biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) and electrostatic potential maps, highlighting nucleophilic sites .
- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., bacterial enoyl-ACP reductase). The cyclobutyl group’s steric bulk may limit binding pocket occupancy compared to cyclopropyl analogs .
Q. What strategies resolve contradictions in crystallographic data or unexpected reaction outcomes during synthesis?
- Methodological Answer :
- Crystallographic refinement : Employ SHELXL’s TWIN/BASF commands to model twinned crystals. For disordered cyclobutyl rings, use PART/SUMP constraints to refine occupancy .
- Reaction optimization : Use Design of Experiments (DoE) to screen variables (e.g., solvent, temperature). For example, a Central Composite Design revealed DMF as superior to THF for minimizing byproducts (p < 0.05) .
Q. How do structural modifications (e.g., varying substituents) affect the biological activity of this compound in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog synthesis : Replace cyclobutyl with cyclopentyl or cyclohexyl groups to assess steric effects. Purify via flash chromatography (silica gel, 20% EtOAc/hexane) .
- Bioactivity assays : Test antimicrobial activity using microbroth dilution (MIC values). Cyclobutyl derivatives show 2–4× higher potency against S. aureus than cyclopropyl analogs, likely due to enhanced membrane penetration .
Q. Can this compound serve as a building block for advanced materials like OLEDs or fluorescent probes?
- Methodological Answer :
- OLED applications : Incorporate into π-conjugated polymers via Suzuki coupling. The oxazole’s electron-withdrawing nature reduces HOMO-LUMO gaps, as confirmed by UV-Vis (λmax ~350 nm) .
- Fluorescent probes : Functionalize with boron-dipyrromethene (BODIPY) at C-5. The cyclobutyl group enhances photostability (t1/2 > 24 hours under UV light) compared to linear alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
